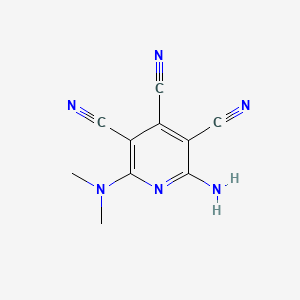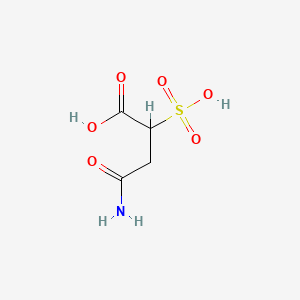
1-methyl-3-pyrrolidyl I+/--cyclopentylmandelate methobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide, also known as glycopyrrolate, is a synthetic anticholinergic agent. It is commonly used in medicine to reduce salivation and respiratory secretions, and to treat peptic ulcers. The compound has a molecular formula of C19H28BrNO3 and a molecular weight of 398.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves the esterification of α-cyclopentylmandelic acid with 3-hydroxy-1,1-dimethylpyrrolidinium bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: It is used in clinical research to develop new treatments for conditions like peptic ulcers and respiratory disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves its anticholinergic properties. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M3 receptor. This inhibition reduces the secretion of saliva and other bodily fluids, making it useful in medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another anticholinergic agent with similar properties but different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness and postoperative nausea.
Hyoscine: Used for similar medical applications but has a different mechanism of action.
Uniqueness
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its high selectivity for muscarinic receptors and its efficacy in reducing secretions make it particularly valuable in medical settings .
Propiedades
Fórmula molecular |
C19H29BrNO3+ |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1; |
Clave InChI |
VPNYRYCIDCJBOM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)











